L-Serine benzyl ester benzenesulfonate (

Peptide synthesis Amino acid protection Solution-phase synthesis

L-Serine benzyl ester benzenesulfonate (CAS 3695-68-9) is a protected L-serine derivative supplied as a benzenesulfonate salt, with a molecular formula of C₁₆H₁₉NO₆S and a molecular weight of approximately 353.39 g/mol. This compound is categorized under amino acid derivatives for peptide synthesis and is commercially available at ≥98.0% purity by HPLC.

Molecular Formula C16H19NO6S
Molecular Weight 353.4 g/mol
Cat. No. B12092356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine benzyl ester benzenesulfonate (
Molecular FormulaC16H19NO6S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)
InChIKeyAJKFQGHWMCPNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine Benzyl Ester Benzenesulfonate: A Crystalline Building Block for Solution-Phase Peptide Synthesis


L-Serine benzyl ester benzenesulfonate (CAS 3695-68-9) is a protected L-serine derivative supplied as a benzenesulfonate salt, with a molecular formula of C₁₆H₁₉NO₆S and a molecular weight of approximately 353.39 g/mol . This compound is categorized under amino acid derivatives for peptide synthesis and is commercially available at ≥98.0% purity by HPLC . The benzenesulfonate counterion distinguishes this derivative from the more common hydrochloride or p-toluenesulfonate salts, imparting specific physicochemical properties relevant to solution-phase synthetic workflows [1]. Its benzyl ester group protects the C-terminal carboxyl function, while the free α-amino group enables direct coupling with activated carboxyl components [2].

Why L-Serine Benzyl Ester Benzenesulfonate Cannot Be Freely Substituted by Its Hydrochloride or Tosylate Analogs


Although L-serine benzyl ester is commercially available as multiple salt forms—including the hydrochloride (CAS 60022-62-0; MW ~231.7), p-toluenesulfonate (tosylate; CAS 1738-80-3; MW ~367.42), and benzenesulfonate (CAS 3695-68-9; MW ~353.39)—these are not functionally interchangeable . The identity of the counterion governs the molecular weight and stoichiometric correction factor required for accurate molar calculations in coupling reactions . Furthermore, the crystallization behavior, solubility profile in organic solvents, and hygroscopicity differ substantially among these salt forms, directly affecting ease of handling, purification, and reproducibility in multi-step solution-phase syntheses [1]. Substituting one salt for another without adjusting the stoichiometry will introduce systematic errors in the molar ratio of the activated carboxyl component to the amino nucleophile, potentially compromising coupling efficiency and product purity [2].

Quantitative Differentiation Evidence: L-Serine Benzyl Ester Benzenesulfonate vs. Closest Analogs


Direct Synthesis Yield: L-Serine Benzyl Ester Benzenesulfonate Achieves >85% Isolated Yield in a Single-Step, One-Pot Procedure

In a published synthetic protocol, L-serine benzyl ester benzenesulfonate was prepared via direct esterification of L-serine with benzyl alcohol in the presence of benzenesulfonic acid hydrate under Dean-Stark reflux in benzene, yielding the crystalline benzenesulfonate salt at >85% isolated yield after recrystallization [1]. By comparison, the analogous L-serine benzyl ester hydrochloride (CAS 60022-62-0) is frequently prepared via thionyl chloride-mediated esterification, with yields that vary substantially depending on workup conditions and are not consistently reported above 80% in comparable single-step procedures [2]. No published single-step synthesis of the corresponding p-toluenesulfonate salt (CAS 1738-80-3) reports a quantitatively verified isolated yield exceeding 85% under directly comparable conditions .

Peptide synthesis Amino acid protection Solution-phase synthesis

Molecular Weight and Stoichiometric Precision: Benzenesulfonate Salt Enables Accurate Molar Calculations Distinct from Hydrochloride and Tosylate Analogs

The molecular weight of L-serine benzyl ester benzenesulfonate is 353.39 g/mol, which is substantially higher than the hydrochloride salt (231.68 g/mol) and lower than the p-toluenesulfonate salt (367.42 g/mol) . In solution-phase peptide coupling where the free amine serves as the nucleophile, the stoichiometric correction factor—defined as the ratio of salt molecular weight to the molecular weight of the free base (195.22 g/mol for H-Ser-OBzl)—is 1.81 for the benzenesulfonate salt, compared with 1.19 for the hydrochloride and 1.88 for the p-toluenesulfonate . This means that for a given target molar quantity of the free amine nucleophile, the mass of benzenesulfonate salt required differs from the hydrochloride by a factor of approximately 1.53×, and from the tosylate by approximately 0.96× .

Stoichiometric calculation Coupling reaction Process reproducibility

Designated Solution-Phase Peptide Synthesis Suitability: Benzenesulfonate Salt Is Explicitly Classified for Solution-Phase Protocols

Sigma-Aldrich (Merck KGaA) explicitly classifies L-serine benzyl ester benzenesulfonate (Product No. 04934) with reaction suitability designated as 'reaction type: solution phase peptide synthesis' . In contrast, L-serine benzyl ester hydrochloride (CAS 60022-62-0) is most commonly positioned by commercial suppliers and in the literature for solid-phase peptide synthesis (SPPS) applications, where its higher water solubility is advantageous, or as a general biochemical reagent without specific solution-phase designation [1]. The benzenesulfonate counterion confers enhanced solubility in polar organic solvents (e.g., DMF, NMP) while maintaining sufficient crystallinity for isolation of intermediates by precipitation—a balance that is particularly valued in solution-phase fragment condensation strategies .

Solution-phase peptide synthesis Reaction suitability Synthetic workflow design

Crystallinity Advantage: Benzenesulfonate Salt Enables Direct Isolation as a Crystalline Solid Without Additional Counterion Exchange

The published synthesis of L-serine benzyl ester benzenesulfonate demonstrates that the product can be directly crystallized from the reaction mixture: after addition of Et₂O and storage at 4 °C overnight, a solid product is obtained that can be further purified by recrystallization from hot ethanol [1]. This direct crystallization contrasts with the preparation of amino acid benzyl ester hydrochlorides, which are often obtained as oils or hygroscopic solids requiring lyophilization or extended drying, and with the p-toluenesulfonate salts, whose crystallization behavior is sensitive to enantiomeric composition and may require careful eutectic composition control to avoid enantiomeric enrichment or depletion during isolation [2]. The benzenesulfonate salt is supplied as a 'powder or flakes, colorless to white' with storage at 2–8 °C under sealed, dry, inert gas conditions .

Crystallization Intermediate isolation Purification efficiency

High-Value Application Scenarios for L-Serine Benzyl Ester Benzenesulfonate Based on Verified Differentiation Evidence


Solution-Phase Dipeptide and Oligopeptide Fragment Synthesis Requiring Stoichiometric Precision

When synthesizing serine-containing dipeptide or oligopeptide fragments via solution-phase coupling (e.g., using HATU, HBTU, or mixed anhydride activation), the well-defined molecular weight (353.39 g/mol) and stoichiometric correction factor (1.81) of the benzenesulfonate salt enable precise molar calculations that are essential for achieving the exact 1:1 stoichiometry required for high-yielding couplings . The explicit 'solution phase peptide synthesis' classification by Sigma-Aldrich further validates this compound as the appropriate salt form for this workflow, reducing the risk of solubility-related coupling failures [1].

Process Development and Scale-Up Where Reproducible Crystallization of Intermediates Is Critical

The demonstrated ability to directly crystallize L-serine benzyl ester benzenesulfonate from the reaction mixture by simple Et₂O addition, followed by recrystallization from hot ethanol, provides a robust isolation protocol that is scalable and avoids chromatographic purification . This is particularly valuable in process chemistry settings where intermediate isolation by crystallization is preferred for cost control and throughput. The non-hygroscopic, crystalline nature of the benzenesulfonate salt (supplied as powder or flakes) facilitates accurate weighing and handling in multi-kilogram campaigns [1].

Serine-Containing Peptide Therapeutics Where Counterion Selection Impacts Regulatory Documentation

In GMP manufacturing environments for peptide active pharmaceutical ingredients (APIs), every reagent counterion must be documented and controlled. The benzenesulfonate salt offers a distinct counterion option (benzenesulfonate vs. chloride or p-toluenesulfonate) with different toxicological and residual solvent profiles . The availability of a published, high-yielding (>85%) synthetic route with full experimental characterization (¹H NMR, yield, purity data) provides a well-documented starting point for process validation documentation [1].

Research Laboratories Transitioning from Solid-Phase to Solution-Phase Peptide Synthesis Protocols

For research groups migrating from SPPS to solution-phase fragment condensation strategies, the benzenesulfonate salt form represents the appropriate building block choice. While L-serine benzyl ester hydrochloride is commonly used in SPPS contexts due to its water solubility, the benzenesulfonate salt is explicitly designated for solution-phase applications . Selecting the benzenesulfonate salt from the outset avoids the need for counterion exchange or solubility troubleshooting that may arise when using the hydrochloride salt in organic solvent-based solution-phase couplings [1].

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